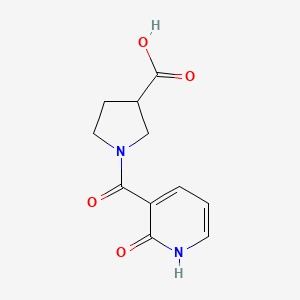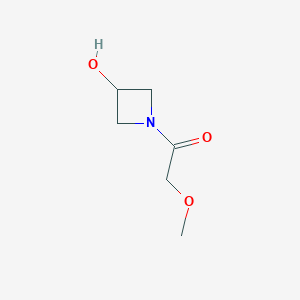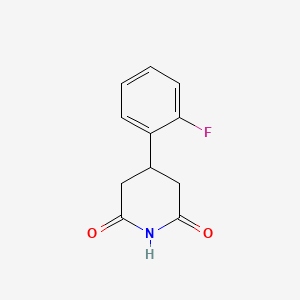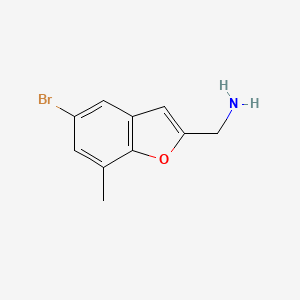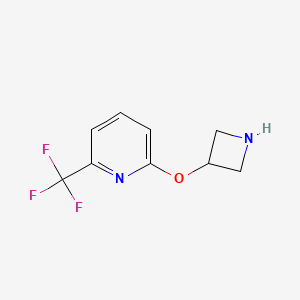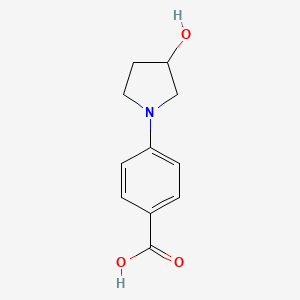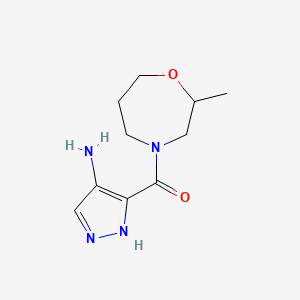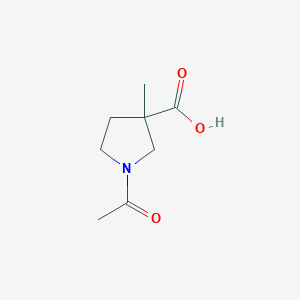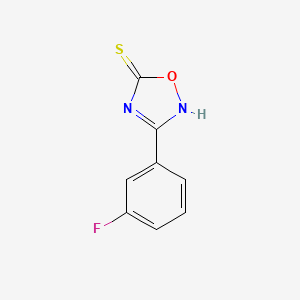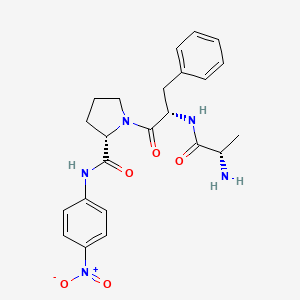
H-Ala-Phe-Pro-pNA
Overview
Description
H-Ala-Phe-Pro-pNA is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enzyme Specificity and Activity Studies
- H-Ala-Phe-Pro-pNA and similar p-nitroanilides of amino acids and peptides are used to study the specificity of cathepsins H and B, which are enzymes in the human and bovine brain. These compounds help in understanding the activity and specificity of these enzymes (Azarian, Agatian, & Galoian, 1987).
2. Binding and Inhibition Studies in Enzymatic Reactions
- Research involving human cyclophilin hCyp‐18 has shown that it binds peptides derived from model substrates like Suc‐Ala‐Ala‐Pro‐Phe‐pNA. These studies provide insights into the interaction and inhibition mechanisms of enzymes, revealing the existence of independent subsites for binding and activity (Demange, Moutiez, Vaudry, & Dugave, 2001).
3. Understanding Protease Behavior
- Alkaline proteases from Bacillus spp. are studied for their ability to hydrolyze native proteins and synthetic chromogenic peptide substrates including variants of Ala-Phe-Pro-pNA. Such research is essential for understanding the behavior of proteases under different conditions, which has implications in various biotechnological applications (Kumar, Tiwari, & Jany, 1999).
4. Substrate Specificity in Proline Cis-Trans Isomerization
- The study of rates of proline cis-trans isomerization in oligopeptides, such as H-Ala-Pro-OH, contributes to a deeper understanding of the conformational dynamics in peptide and protein folding. This research is fundamental to biochemistry and molecular biology (Grathwohl & Wüthrich, 1981).
5. Development of Novel Therapeutics
- The design of new therapeutic agents, such as thrombin receptor ligands, often involves studying peptides and their analogs, including Ala-Phe-Pro-based compounds. This research is crucial for developing new drugs with enhanced potency and specificity (Feng et al., 1995).
6. Biostability of Peptide Nucleic Acids (PNA)
- The stability of peptide nucleic acids (PNA) in biological systems is explored using peptides like H-T5-LysNH2, providing crucial data for their potential use as therapeutic or diagnostic tools (Demidov et al., 1994).
7. Investigation of Enzyme Mechanisms
- By studying the kinetics and mechanism of serine proteases using substrates like Suc-Phe-pNA and Suc-Ala-Phe-pNA, researchers gain insights into enzyme catalysis and substrate specificity. This is fundamental for understanding enzymatic reactions at the molecular level (Case & Stein, 2003).
Biochemical Analysis
Biochemical Properties
H-Ala-Phe-Pro-pNA plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. One of the primary enzymes that interact with this compound is tripeptidyl peptidase. This enzyme cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically due to its yellow color. The interaction between this compound and tripeptidyl peptidase is specific and allows for the assessment of enzyme activity in various experimental conditions .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the hydrolysis of this compound by enzymes such as tripeptidyl peptidase can be used to monitor enzyme activity and study the regulation of proteolysis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteolytic enzymes, which are essential for protein turnover and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of this compound to the active site of the enzyme, where specific amino acid residues catalyze the hydrolysis reaction. The release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored as a powder at -20°C for up to three years, but its stability decreases in solution. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month to maintain its activity. Repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may effectively serve as a substrate for proteolytic enzymes without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond and releases p-nitroaniline. This interaction is crucial for studying enzyme kinetics and understanding the regulation of proteolytic pathways. The metabolic flux and levels of metabolites can be influenced by the activity of this compound in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its availability as a substrate for proteolytic enzymes. Understanding the transport and distribution mechanisms is essential for optimizing experimental conditions and interpreting results .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is important for ensuring that this compound is available to interact with proteolytic enzymes and participate in biochemical reactions .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGBDVGAFWEAH-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?
A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.
Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?
A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


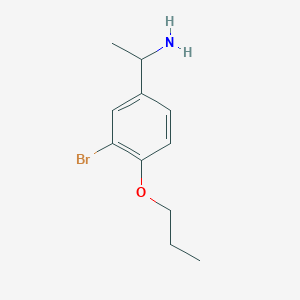
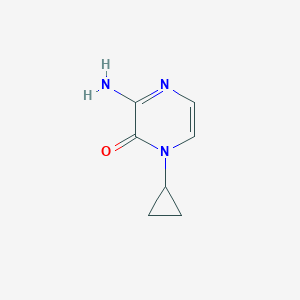
![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)
